molecular formula C10H10ClN3O B2607179 2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide CAS No. 626207-53-2

2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide

Cat. No.: B2607179
CAS No.: 626207-53-2
M. Wt: 223.66
InChI Key: VKVUBIQDPYPBDV-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide is a chemical compound with a complex structure that includes a chloro group, a benzoimidazole ring, and an acetamide group

Scientific Research Applications

2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide typically involves the reaction of 2-methyl-3H-benzoimidazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

  • Dissolve 2-methyl-3H-benzoimidazole in an appropriate solvent (e.g., dichloromethane).
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Derivatives with different functional groups replacing the chloro group.

    Oxidation Reactions: Oxidized forms of the original compound, potentially with additional oxygen-containing functional groups.

    Reduction Reactions: Reduced forms of the compound, often with hydrogen atoms added to the structure.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide
  • 2-Chloro-N-(2-methyl-3H-benzoimidazol-6-yl)-acetamide
  • 2-Chloro-N-(2-methyl-3H-benzoimidazol-4-yl)-acetamide

Uniqueness

This compound is unique due to its specific substitution pattern on the benzoimidazole ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-6-12-8-3-2-7(4-9(8)13-6)14-10(15)5-11/h2-4H,5H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVUBIQDPYPBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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